Allyl methacrylate

Catalog No.
S599810
CAS No.
96-05-9
M.F
C7H10O2
M. Wt
126.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl methacrylate

CAS Number

96-05-9

Product Name

Allyl methacrylate

IUPAC Name

prop-2-enyl 2-methylprop-2-enoate

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

InChI

InChI=1S/C7H10O2/c1-4-5-9-7(8)6(2)3/h4H,1-2,5H2,3H3

InChI Key

FBCQUCJYYPMKRO-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC=C

Solubility

In water, 1.5X10-3 mg/L at 25 °C (est)

Synonyms

2-Methyl-2-propenoic Acid 2-Propen-1-yl Ester; 2-Methyl-2-propenoic Acid 2-Propenyl Ester; Methacrylic Acid Allyl Ester; Allyl Alcohol Methacrylate; 3-Methacryloyloxypropylene; Acryester A; NSC 18597

Canonical SMILES

CC(=C)C(=O)OCC=C
  • Synthesis of copolymers: AMA readily copolymerizes with various other monomers, including methyl methacrylate, styrene, and acrylates. This enables the fine-tuning of mechanical strength, thermal stability, and other physical characteristics of the resulting copolymer []. These copolymers find applications in diverse fields, such as coatings, adhesives, and drug delivery systems [].
  • Crosslinking agent: AMA acts as a valuable crosslinking agent for various polymers. The presence of the allyl group allows for participation in crosslinking reactions, leading to the formation of more robust and interconnected polymer networks. This property is essential in applications requiring enhanced stability, such as hydrogels for tissue engineering and ion-exchange resins for separation processes [, ].
  • Surface modification: The allyl group in AMA facilitates its attachment to various surfaces via click chemistry or other coupling reactions. This allows for the creation of surface-functionalized materials with desired properties, such as improved adhesion, biocompatibility, or specific functionalities for sensor applications [].

Bioconjugation and Drug Delivery

The unique combination of functionalities in AMA makes it attractive for research in bioconjugation and drug delivery.

  • Targeted drug delivery: AMA-based polymers can be designed to incorporate targeting moieties via the allyl group, allowing for the specific delivery of drugs to diseased cells. This targeted approach holds promise for improved therapeutic efficacy and reduced side effects [].
  • Biocompatible materials: By carefully selecting co-monomers and functionalization strategies, AMA-based polymers can be engineered to exhibit biocompatibility, making them suitable for various biomedical applications, such as scaffolds for tissue engineering and carriers for implantable devices [].

Other Research Applications

Beyond the aforementioned areas, AMA finds applications in other scientific research fields:

  • Microgels and nanogels: AMA can be used to synthesize microgels and nanogels with tunable properties, making them valuable tools for drug delivery, catalysis, and sensors [].
  • Photoresists: AMA-based materials can be employed as photoresists in microfabrication processes due to their ability to undergo light-induced polymerization, enabling the creation of microfluidic devices and other microstructures [].

Allyl methacrylate (AMA), abbreviated as C7H10O2, is a colorless liquid monomer with a characteristic pungent odor []. It is an ester formed by the reaction of methacrylic acid and allyl alcohol []. AMA plays a significant role in various scientific research fields due to its unique properties and versatile applications in polymer synthesis [].


Molecular Structure Analysis

The key feature of AMA's molecular structure is the combination of two functional groups:

  • Methacrylate group (CH2=C(CH3)COOCH2-): This group contains a double bond (C=C) and an ester linkage (COOCH2-), making it highly reactive and prone to polymerization reactions [].
  • Allyl group (CH2=CH-CH2-): This group also possesses a double bond, but with an additional terminal methylene (CH2-) group. This dual functionality allows AMA to participate in various addition reactions [].

The presence of these two reactive groups along with a central carbon chain contributes to AMA's ability to form both homopolymers (chains composed solely of AMA units) and copolymers (chains containing AMA units alongside other monomers) [].


Chemical Reactions Analysis

Synthesis

AMA is typically synthesized through the esterification reaction between methacrylic acid and allyl alcohol using an appropriate catalyst like sulfuric acid [].

Polymerization

AMA readily undergoes addition polymerization reactions due to the presence of the double bond in the methacrylate group. This can be initiated by free radicals, cationic initiators, or anionic initiators, leading to the formation of various types of polymers with diverse properties []. Here's a simplified example of free radical polymerization:

Initiation: R-X -> R* (Free radical formation)Propagation: R* + CH2=C(CH3)COOCH2-CH=CH2 -> R-CH2-CH(CH3)-COOCH2-CH=CH2 (Chain growth)Termination: R-CH2-CH(CH3)-COOCH2-CH=CH2 + R* -> R-CH2-CH(CH3)-COOCH2-CH2-CH2-R (Chain termination)

Other Relevant Reactions

Due to the dual functionality, AMA can participate in various addition reactions with other functional groups, allowing for the creation of more complex molecules for specific research purposes [].


Physical And Chemical Properties Analysis

  • Melting point: Not applicable, AMA is a liquid at room temperature [].
  • Boiling point: 147 °C [].
  • Solubility: Slightly soluble in water, miscible with most organic solvents [].
  • Density: 0.89 g/cm³ [].
  • Stability: Stable under normal storage conditions, but can polymerize exothermically upon heating or exposure to initiators [].

Mechanism of Action (Not Applicable)

AMA does not have a specific biological function and is not directly involved in biological systems. Its primary application lies in its ability to form various polymers with tailored properties for scientific research.

  • Toxicity: AMA is considered moderately toxic and can cause irritation to skin, eyes, and respiratory system upon exposure [].
  • Flammability: AMA is flammable and can readily ignite. Its flash point is 39 °C [].
  • Reactivity: AMA can react exothermically with strong oxidizing agents and free radical initiators [].

Physical Description

Liquid
Colorless liquid.

Color/Form

Colorless liquid

XLogP3

1.7

Boiling Point

150 °C
302°F

Density

0.9335 g/cu cm at 20 °C
0.9335

LogP

log Kow = 2.12 (est)

UNII

G2IG50653Z

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Vapor Pressure

5.77 mmHg
5.77 mm Hg at 25 °C

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

96-05-9

Wikipedia

Allyl methacrylate

Methods of Manufacturing

Alcoholysis of methyl methacrylate by allyl alcohol in the presence of sodium methylate and hydroquinone, a polymerization inhibitor; also can be made by esterification of the acid by allyl alcohol. Hydroquinone can be removed by distillation or washing with 5% sodium hydroxide.
The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
2-Propenoic acid, 2-methyl-, 2-propen-1-yl ester: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/

Analytic Laboratory Methods

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, eg, NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid & derivatives/

Storage Conditions

Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacryclic esters may be stored in mild steel, stainless steel, or aluminum. /Methiacrylic acid & derivatives/

Dates

Modify: 2023-08-15

Poly(allyl methacrylate) functionalized hydroxyapatite nanocrystals via the combination of surface-initiated RAFT polymerization and thiol-ene protocol: a potential anticancer drug nanocarrier

Long Giang Bach, Md Rafiqul Islam, Thanh-Sang Vo, Se-Kwon Kim, Kwon Taek Lim
PMID: 23352702   DOI: 10.1016/j.jcis.2012.11.068

Abstract

Hydroxyapatite nanocrystals (HAP NCs) were encapsulated by poly(allyl methacrylate) (PolyAMA) employing controlled surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization of allyl methacrylate to afford HAP-PolyAMA nanohybrids. The subsequent thiol-ene coupling of nanohybrids with 2-mercaptosuccinic acid resulted HAP-Poly(AMA-COOH) possessing multicarboxyl group. The formation of the nanohybrids was confirmed by FT-IR and EDS analyses. The TGA and FE-SEM investigation were further suggested the grafting of PolyAMA onto HAP NCs. The utility of the HAP-PolyAMA nanohybrid as drug carrier was also explored. The pendant carboxyl groups on the external layers of nanohybrids were conjugated with anticancer drug cisplatin to afford HAP-Poly(AMA-COOH)/Pt complex. The formation of the complex was confirmed by FT-IR, XPS, and FE-SEM. In vitro evaluation of the synthesized complex as nanomedicine revealed its potential chemotherapeutic efficacy against cancer cell lines.


Glutathione depletion in rat hepatocytes: a mixture toxicity study with alpha, beta-unsaturated esters

A Freidig, M Hofhuis, I Van Holstijn, J Hermens
PMID: 11491390   DOI: 10.1080/00498250110052733

Abstract

1. Glutathione (GSH) depletion is often reported as an early cytotoxic effect, caused by many reactive organic chemicals. In the present study, GSH depletion in primary rat hepatocytes was used as an in vitro effect-equivalent to measure the toxic potency of alpha,beta-unsaturated esters (acrylates and methacrylates). 2. When these compounds were administered as a mixture, GSH depletion was dose additive. The result of the mixture study shows that GSH depletion may be a useful effect-equivalent for the risk assessment of mixtures of alpha,beta-unsaturated esters. 3. To get more insight in the underlying mechanisms of GSH depletion, the metabolism of two esters was investigated in greater detail. One of them, allyl methacrylate, was metabolized to acrolein. This metabolic pathway can explain the high potency of allyl methacrylate to deplete GSH despite its low intrinsic chemical reactivity.


Subchronic dermal toxicity study of allyl methacrylate in rabbits

W H Siddiqui, E J Hobbs
PMID: 7128477   DOI: 10.3109/01480548209017777

Abstract

A 28-day subchronic dermal toxicity of allyl methacrylate (AMA) was conducted in New Zealand white rabbits. Groups of six male and six female rabbits were treated with the test material at dose levels of 0, 25, 50 and 100 mg/kg/day for four weeks. One satellite group of male and female rabbits was also treated with 100 mg/kg/day of AMA. No overt signs of toxicity or abnormal behavior were seen among the rabbits during the treatment period. Two females from the 50 mg/kg/day group and two females at the highest dose level died during the course of the study. No mortalities and no significant adverse effects were observed in the low dose and control rabbits. Males treated with the highest dose level exhibited reduced weight gain and lower food consumption. The test material has no significant adverse effects on serum biochemistry, urine and hematological parameters or absolute and relative organ weights. No chemical related gross pathological alterations were observed in any of the organs or tissues examined at the time of necropsy except slight hemorrhage in the fascia of the skin of rabbits treated with 100 mg/kg/day of AMA. There were no significant chemical related microscopic changes found in any of the test rabbits. The animals of the satellite group appeared fully recovered following the 28-day dermal exposure to AMA. These results suggest that it is unlikely that AMA will present a significant health hazard from skin contact under normal conditions of industrial handling.


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